PBD-150 Serves as a Benchmark Reference Standard: Ki Value Comparison Against Novel hQC Inhibitors in Parallel Assays
In a direct head-to-head in vitro enzymatic assay, PBD-150 exhibited an IC₅₀ of 140.50 ± 0.93 nM against human QC, whereas novel fragment-based designed compounds A3, A4, B1, and B2 demonstrated superior potency with IC₅₀ values of 3.36 ± 0.90 nM, 3.20 ± 1.15 nM, 3.99 ± 0.99 nM, and 3.64 ± 0.98 nM, respectively—representing approximately 35- to 44-fold improvement in inhibitory activity over the reference compound [1]. Binding free energy calculations from 200 ns molecular dynamics simulations further validated that compounds A3, A4, B1, and B2 possess superior binding affinities to the hQC active site compared to PBD-150 [1].
| Evidence Dimension | hQC enzyme inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 140.50 ± 0.93 nM |
| Comparator Or Baseline | Compound A3: 3.36 ± 0.90 nM; Compound A4: 3.20 ± 1.15 nM; Compound B1: 3.99 ± 0.99 nM; Compound B2: 3.64 ± 0.98 nM |
| Quantified Difference | Approximately 35–44 fold lower potency than novel lead compounds |
| Conditions | In vitro hQC enzyme inhibition assay; fragment-based drug design and molecular docking followed by ADMET and Uni-QSAR validation |
Why This Matters
This establishes PBD-150 as a well-characterized reference standard with quantifiable benchmark activity, enabling researchers to calibrate and validate novel hQC inhibitor screening campaigns against a reproducible baseline.
- [1] Design, synthesis, and biological activity of human glutaminyl cyclase inhibitors against Alzheimer's disease. Bioorg Med Chem. 2025;120:118105. View Source
